molecular formula C17H15N3O5S B2734586 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034603-71-7

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2734586
CAS RN: 2034603-71-7
M. Wt: 373.38
InChI Key: YSKYNQHPNSGJAW-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques and Derivatives Creation : The compound belongs to a class of chemicals that undergo various synthesis techniques to create novel derivatives. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 selectivity, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the significance of these compounds in medicinal chemistry and their potential therapeutic applications (Rahmouni et al., 2016).

Potential Applications in Drug Development

Central Nervous System Depressant Activity : Research into 2-chloromethyl-3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives has shown marked sedative action, indicating potential applications in the development of central nervous system depressants (Manjunath et al., 1997).

Antibacterial Activity : The synthesis and evaluation of thieno[3,2-d]pyrimidin-4-ones and related compounds have demonstrated antistaphylococcal activity, suggesting their utility in addressing bacterial infections (Kostenko et al., 2008).

Antimicrobial and Antitumor Agents : The creation of novel pyridothienopyrimidines and related compounds with antimicrobial activities, and the study of structure-antitumor activity relationships among linear tricyclic carboxamides, further underscore the diverse applicability of these chemicals in therapeutic contexts (Abdel-rahman et al., 2002; Palmer et al., 1988).

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-15(10-2-1-3-12-13(10)25-8-7-24-12)18-5-6-20-16(22)14-11(4-9-26-14)19-17(20)23/h1-4,9H,5-8H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKYNQHPNSGJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

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